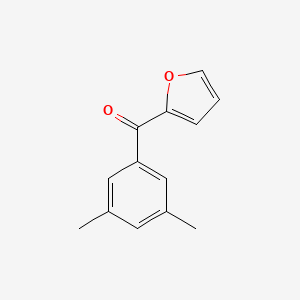

2-(3,5-Dimethylbenzoyl)furan

Description

Contextualization within Furan (B31954) Ketone Chemistry

Furan ketones, and more broadly aryl ketones, are versatile precursors in the synthesis of a wide array of heterocyclic compounds. thieme-connect.com The furan ring itself is an aromatic heterocycle that can undergo various chemical transformations. uop.edu.pk It can act as a diene in Diels-Alder reactions or undergo electrophilic substitution, typically at the C-2 position, due to the electron-donating effect of the oxygen atom. uop.edu.pkuwindsor.ca

The synthesis of furan ketones can be achieved through several established methods in organic chemistry. General approaches to forming the furan ring, such as the Paal-Knorr synthesis (the acid-catalyzed cyclization of 1,4-dicarbonyl compounds) and the Feist-Benary synthesis (reaction of α-halo ketones with β-keto esters), provide foundational routes to substituted furans. uwindsor.ca More specific to the formation of 2-aroyl furans, Friedel-Crafts acylation of furan with an appropriate acyl chloride (e.g., 3,5-dimethylbenzoyl chloride) in the presence of a Lewis acid catalyst is a standard method. However, the high reactivity of furan can lead to polymerization under harsh acidic conditions. uop.edu.pk

Modern synthetic organic chemistry has introduced numerous catalytic methods for creating furan derivatives. organic-chemistry.org These include copper-catalyzed oxidative cyclizations of aryl ketones with styrenes and palladium-catalyzed cascade reactions, which offer high efficiency and regioselectivity for producing multisubstituted furans. organic-chemistry.org Research into the synthesis of aryl(furfuryl) ketones has also explored radical alkylation of furan derivatives as a viable pathway. researchgate.net

Significance in Heterocyclic Compound Research

Heterocyclic compounds are cornerstones of medicinal chemistry, with furan-containing molecules being integral to numerous biologically active compounds and approved drugs. researchgate.netnih.gov The furan nucleus is a privileged structure used as a building block for more complex molecular architectures. nih.gov

The significance of the 2-aroyl furan motif, exemplified by 2-(3,5-Dimethylbenzoyl)furan, is highlighted by extensive research into structurally related compounds like 2-aroyl-benzofurans. These related structures have been investigated for a range of biological activities. For instance, certain methoxy-substituted 2-aroyl benzofuran (B130515) derivatives have been identified as potent inhibitors of tubulin polymerization, a target for anticancer therapies. mdpi.com Similarly, novel 3-benzoylbenzofurans have been synthesized and evaluated for anti-HIV activity. nih.gov The reactivity of the ketone group in these structures allows for further chemical modification, such as the transformation of 3-benzoylbenzofurans into pyrazole (B372694) derivatives. nih.gov

Furthermore, the furan ring itself can serve as a precursor to other heterocycles. For example, furans containing a β-ketoester at the 2-position can undergo oxidative ring-opening and subsequent cyclization to form versatile benzofuran derivatives. rsc.org The chemical reactivity of the furan moiety in compounds like 1-(2-(dimethylamino)ethyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one, a more complex molecule containing a dimethylbenzoyl-furan-like segment, is noted for its potential in creating derivatives with diverse biological activities, including antitumor and antimicrobial properties. smolecule.com This underscores the role of the aryl furan ketone scaffold as a key intermediate in the exploration of new chemical entities for pharmaceutical and agrochemical applications. smolecule.comontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-6-10(2)8-11(7-9)13(14)12-4-3-5-15-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLSCVWFYIUFPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Elucidation of 2 3,5 Dimethylbenzoyl Furan Structure

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation corresponds to specific molecular motions, such as stretching and bending of bonds, making it a powerful tool for identifying functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy of 2-(3,5-Dimethylbenzoyl)furan reveals characteristic absorption bands corresponding to its key structural components: the furan (B31954) ring, the carbonyl group, and the dimethylphenyl moiety.

The carbonyl (C=O) stretching vibration is particularly diagnostic. For saturated aliphatic ketones, this strong absorption typically appears around 1715 cm⁻¹ spcmc.ac.inorgchemboulder.com. However, in this compound, the carbonyl group is conjugated with both the furan ring and the aromatic dimethylphenyl ring. This delocalization of π-electrons reduces the double-bond character of the carbonyl bond, weakening it and thus lowering the energy required for the stretching vibration msu.edujove.com. Consequently, the C=O stretching frequency is shifted to a lower wavenumber, expected to be in the range of 1685–1660 cm⁻¹, which is characteristic of aryl ketones spcmc.ac.inorgchemboulder.comspectroscopyonline.com.

The furan ring itself gives rise to a series of characteristic vibrations. These include C=C stretching bands and C-O-C stretching bands. Two bands, often found near 1225 cm⁻¹ and 1020 cm⁻¹, are considered characteristic of the furan ring system researchgate.net. Other significant absorptions related to the furan moiety include C-H stretching and bending vibrations. The presence of an electron-withdrawing group, such as the benzoyl substituent, can influence the position of these bands researchgate.net. For instance, a band around 733 cm⁻¹ is often noted for furan rings bearing such substituents researchgate.net.

Additional bands corresponding to the 3,5-dimethylphenyl group are also present. These include aromatic C-H stretching vibrations typically observed just above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600–1450 cm⁻¹ region, and C-H bending vibrations. The methyl groups will show characteristic symmetric and asymmetric C-H stretching bands around 2950-2850 cm⁻¹ and bending vibrations around 1450 and 1375 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Structural Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Medium-Weak | Furan and Phenyl C-H |

| Aliphatic C-H Stretch | 2950–2850 | Medium | Methyl (CH₃) groups |

| C=O Stretch (conjugated) | 1685–1660 | Strong | Aryl Ketone Carbonyl |

| C=C Stretch | 1600–1450 | Medium-Strong | Furan and Phenyl rings |

| C-O-C Stretch | 1250–1020 | Strong | Furan ring ether linkage |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment.

Furan Protons: The furan ring contains three protons. The proton at the 5-position (H5) will be the most deshielded due to the adjacent oxygen and its position relative to the carbonyl group, appearing as a doublet of doublets. The protons at the 3- and 4-positions (H3 and H4) will appear at higher fields, also as multiplets.

Dimethylphenyl Protons: The symmetrically substituted phenyl ring has two equivalent protons at the 2- and 6-positions (ortho to the carbonyl) and one proton at the 4-position (para to the carbonyl). The ortho protons will appear as a singlet (or a narrow multiplet) and the para proton will appear as a separate singlet further upfield.

Methyl Protons: The two methyl groups at the 3- and 5-positions of the phenyl ring are chemically equivalent. They will give rise to a sharp singlet integrating to six protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Furan H5 | ~7.6–7.8 | dd (doublet of doublets) | 1H |

| Phenyl H2, H6 | ~7.5–7.7 | s (singlet) or narrow m | 2H |

| Furan H3 | ~7.2–7.4 | dd (doublet of doublets) | 1H |

| Phenyl H4 | ~7.2–7.3 | s (singlet) or narrow m | 1H |

| Furan H4 | ~6.6–6.8 | dd (doublet of doublets) | 1H |

| Methyl (CH₃) | ~2.3–2.5 | s (singlet) | 6H |

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum provides a signal for each unique carbon atom.

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear at a low field, typically in the range of 180–195 ppm.

Aromatic and Furan Carbons: The carbons of the furan and phenyl rings will resonate in the aromatic region, generally between 110–160 ppm. Quaternary carbons (those without attached protons, like C2 of the furan, and C1, C3, C5 of the phenyl ring) will typically show weaker signals.

Methyl Carbons: The equivalent methyl carbons will appear at a high field, around 20–25 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 180–195 |

| Aromatic/Furan Quaternary Carbons | 130–160 |

| Aromatic/Furan CH Carbons | 110–135 |

| Methyl (CH₃) Carbons | 20–25 |

2D NMR (HSQC): A Heteronuclear Single Quantum Coherence (HSQC) experiment is used to correlate proton signals with the carbon signals of the atoms to which they are directly attached nih.gov. This 2D spectrum would display cross-peaks connecting the ¹H signals of the furan, phenyl, and methyl protons to their corresponding ¹³C signals on the other axis. This technique is invaluable for confirming the assignments made from the 1D spectra and resolving any ambiguities researchgate.netaalto.fi.

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism wikipedia.orgias.ac.in. In this method, an atom in a reactant molecule is replaced with one of its heavier isotopes, such as replacing ¹²C with ¹³C or ¹H with deuterium (B1214612) (²H). Since the isotope behaves almost identically to the natural abundance atom chemically, it does not interfere with the reaction pathway wikipedia.org. However, the difference in mass and/or nuclear spin allows the labeled atom's position to be tracked in the products using NMR or mass spectrometry wikipedia.orgresearchgate.net.

For instance, to study the mechanism of a hypothetical rearrangement or degradation of this compound, one could synthesize the molecule using a starting material selectively enriched with ¹³C at the carbonyl position. After the reaction, ¹³C-NMR spectroscopy would be used to determine the location of the ¹³C label in the product structure. This information would unambiguously show how the carbon skeleton was altered during the transformation. Similarly, deuterium labeling can be used to track the movement of hydrogen atoms. These methods provide definitive evidence for proposed mechanistic pathways that is often unattainable through other means researchgate.netuea.ac.uk.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a highly sensitive technique used to determine molecular weight and deduce structural information from fragmentation patterns.

In Electrospray Ionization (ESI), the molecule is typically ionized gently to form a protonated molecular ion, [M+H]⁺. This ion is then selected and subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) rsc.orgresearchgate.net. The resulting fragmentation provides a structural fingerprint of the molecule.

For this compound (Molecular Weight: 214.25 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 215.26. The major fragmentation pathways in CID are expected to be alpha-cleavages on either side of the carbonyl group, a common fragmentation for ketones libretexts.org. This would lead to two primary, highly stable acylium ions:

Cleavage of the C(carbonyl)-C(furan) bond: This would result in the formation of the 3,5-dimethylbenzoyl cation (m/z 133.06).

Cleavage of the C(carbonyl)-C(phenyl) bond: This would lead to the formation of the 2-furoyl cation (m/z 95.01).

These primary fragment ions can undergo further fragmentation, most notably the loss of a neutral carbon monoxide (CO) molecule (28 Da), a characteristic fragmentation for acylium ions. This would produce secondary fragments at m/z 105.07 (from m/z 133.06) and m/z 67.02 (from m/z 95.01). The analysis of these fragmentation patterns provides strong evidence for the connectivity of the furan, carbonyl, and dimethylphenyl units nih.govresearchgate.net.

| Predicted m/z | Ion Formula | Identity | Fragmentation Pathway |

|---|---|---|---|

| 215.26 | [C₁₄H₁₅O₂]⁺ | Protonated Molecule [M+H]⁺ | - |

| 133.06 | [C₉H₉O]⁺ | 3,5-Dimethylbenzoyl cation | α-cleavage of C(CO)-C(furan) bond |

| 95.01 | [C₅H₃O₂]⁺ | 2-Furoyl cation | α-cleavage of C(CO)-C(phenyl) bond |

| 105.07 | [C₈H₉]⁺ | Dimethylphenyl cation | Loss of CO from m/z 133.06 |

| 67.02 | [C₄H₃O]⁺ | Furyl cation | Loss of CO from m/z 95.01 |

In-Source Fragmentation Studies

In-source fragmentation (ISF) provides valuable structural information by inducing the breakdown of a molecule within the ionization source of a mass spectrometer. For the compound this compound, while direct in-source fragmentation studies are not extensively documented in the available literature, a detailed analysis of its structure allows for a predictive elucidation of its fragmentation patterns based on established principles of mass spectrometry and data from analogous compounds.

The primary site of fragmentation for this compound is anticipated to be the cleavage of the bond between the furan ring and the carbonyl group. This type of alpha-cleavage is a common and energetically favorable fragmentation pathway for ketones. This process is expected to result in the formation of a stable 3,5-dimethylbenzoyl cation and a furan radical, or alternatively, a furanyl cation and a 3,5-dimethylbenzoyl radical. Due to the resonance stabilization of the acylium ion, the formation of the 3,5-dimethylbenzoyl cation is the more probable event.

Further fragmentation of the 3,5-dimethylbenzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation of benzoyl compounds. This would lead to the formation of a dimethylphenyl cation. Subsequent fragmentation of the dimethylphenyl cation could involve the loss of a methyl radical.

Based on the mass spectrum of the closely related compound 3,5-dimethylbenzoic acid, the fragmentation of the 3,5-dimethylbenzoyl moiety can be characterized. nist.govnih.govnist.gov The mass spectrum of 3,5-dimethylbenzoic acid shows a prominent peak corresponding to the 3,5-dimethylbenzoyl cation, which is formed by the loss of the hydroxyl group. The subsequent fragmentation of this cation provides a model for the expected fragmentation of the same moiety in this compound.

The following table summarizes the expected major fragment ions for this compound based on these predicted fragmentation pathways.

| Fragment Ion | Proposed Structure | m/z (amu) | Fragmentation Pathway |

| [C₁₃H₁₂O₂]⁺ | Molecular Ion | 200.08 | - |

| [C₉H₉O]⁺ | 3,5-Dimethylbenzoyl cation | 133.06 | Cleavage of the C-C bond between the furan and carbonyl group |

| [C₈H₉]⁺ | 3,5-Dimethylphenyl cation | 105.07 | Loss of CO from the 3,5-dimethylbenzoyl cation |

| [C₇H₆]⁺ | Tolyl cation | 91.05 | Loss of a methyl radical from the 3,5-dimethylphenyl cation |

| [C₄H₃O]⁺ | Furanyl cation | 67.02 | Cleavage of the C-C bond between the furan and carbonyl group |

Further detailed research findings from the mass spectrum of 3,5-dimethylbenzoic acid support the proposed fragmentation of the benzoyl portion of the molecule. The key fragments observed are detailed in the table below.

| m/z (amu) | Relative Intensity (%) | Assignment |

| 150 | 65 | Molecular ion of 3,5-dimethylbenzoic acid |

| 133 | 100 | [M-OH]⁺ (3,5-dimethylbenzoyl cation) |

| 105 | 30 | [M-OH-CO]⁺ (3,5-dimethylphenyl cation) |

| 91 | 45 | [M-OH-CO-CH₃]⁺ (Tropylium or tolyl cation) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |

This data provides strong evidence for the stability of the 3,5-dimethylbenzoyl cation and its subsequent fragmentation pathway, which is directly applicable to the in-source fragmentation analysis of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-(3,5-Dimethylbenzoyl)furan. These methods are used to predict its three-dimensional structure, electronic properties, and energetic stability.

Density Functional Theory (DFT) Applications (e.g., B3LYP, M06-2X, GGA-RPBE)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule such as this compound, various functionals would be employed to model its properties.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used for geometry optimizations and frequency calculations of organic molecules. It would be used to determine the bond lengths, bond angles, and dihedral angles of this compound, predicting its most stable conformation.

M06-2X: This high-nonlocality functional is particularly well-suited for studying systems with non-covalent interactions, making it useful for analyzing potential intermolecular interactions or the molecule's conformational landscape.

GGA-RPBE (Generalized Gradient Approximation - Revised Perdew-Burke-Ernzerhof): This functional is often used for calculations involving reaction energies and barrier heights.

A typical DFT study on this compound would involve optimizing the molecular geometry to find the lowest energy structure. Subsequent frequency calculations would confirm that this structure is a true minimum on the potential energy surface and would also provide theoretical vibrational spectra (e.g., IR and Raman).

Post-Hartree-Fock Approaches (e.g., MP2, CCSD(T))

To achieve higher accuracy, particularly for electronic energies, post-Hartree-Fock methods are employed. These are more computationally intensive than DFT.

MP2 (Møller-Plesset perturbation theory of the second order): This is one of the simplest and most common post-Hartree-Fock methods to include electron correlation. It would be used to refine the energy calculations for the DFT-optimized geometry.

CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations): Often considered the "gold standard" in quantum chemistry for its high accuracy, CCSD(T) provides very reliable benchmark energies. Due to its high computational cost, it is typically used for single-point energy calculations on geometries optimized with less expensive methods like DFT or MP2.

These high-level calculations would provide a very accurate prediction of the electronic energy and stability of this compound.

Anharmonic Frequency Computations

Standard harmonic frequency calculations assume that the potential energy surface around the equilibrium geometry is a simple parabola. However, real molecular vibrations are anharmonic. Anharmonic frequency computations provide more accurate vibrational frequencies that can be more directly compared with experimental IR and Raman spectra. These calculations are computationally demanding but are crucial for a precise understanding of the molecule's vibrational modes.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the pathways of chemical reactions, identifying transient species, and determining reaction rates.

Transition State Analysis and Energy Barrier Determination

To study a reaction involving this compound, such as its synthesis or a subsequent transformation, computational chemists would locate the transition state (TS) structure for each elementary step. The TS is the highest energy point along the reaction coordinate.

By calculating the energies of the reactants, transition states, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor in determining the reaction rate. Methods like DFT (e.g., B3LYP or M06-2X) are commonly used for this purpose.

Identification of Pre-reactive Complexes and Radical Intermediates

Many reactions proceed through intermediate species. Computational studies can identify and characterize these intermediates, which may be too short-lived to be observed experimentally. For instance, a reaction might involve the formation of a pre-reactive complex, where the reactant molecules are held together by weak interactions before the main chemical transformation occurs. In other cases, radical intermediates might be formed. Quantum chemical calculations can predict the structure, stability, and electronic properties (e.g., spin density) of such radical species, providing crucial insights into the reaction mechanism.

Intermolecular Interactions and Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and to predict its reactivity and intermolecular interaction sites. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, one would anticipate the MEP to show a significant region of negative electrostatic potential around the oxygen atom of the carbonyl group and the oxygen atom within the furan (B31954) ring, making these sites susceptible to interactions with electrophiles or hydrogen bond donors. The hydrogen atoms on the aromatic rings would exhibit positive potential. Such MEP analysis is crucial for understanding how the molecule interacts with other molecules.

Hydrogen Bonding Interactions (C-H…O, C-H…π)

Hydrogen bonds are critical in determining the supramolecular structure of chemical compounds. In the case of this compound, two primary types of weak hydrogen bonds could be anticipated:

C-H…O Interactions: The electron-rich oxygen atoms of the carbonyl group and the furan ring can act as hydrogen bond acceptors. Weak hydrogen bonds could form between these oxygen atoms and hydrogen atoms from neighboring molecules, such as the C-H bonds of the dimethylbenzoyl or furan rings. In studies of furan dimers, C-H…O hydrogen bonds have been identified as a significant stabilizing force.

C-H…π Interactions: The π-electron systems of the furan and dimethylbenzoyl rings can act as hydrogen bond acceptors. Hydrogen atoms from adjacent molecules can interact with the electron clouds of these aromatic rings.

A hypothetical data table for potential hydrogen bonding interactions is presented below. It is important to reiterate that this is illustrative and not based on experimental or computational data for this compound.

| Donor | Acceptor | Type of Interaction |

| C-H (Aromatic) | O (Carbonyl) | C-H…O |

| C-H (Aromatic) | O (Furan) | C-H…O |

| C-H (Methyl) | O (Carbonyl) | C-H…O |

| C-H (Methyl) | O (Furan) | C-H…O |

| C-H (Aromatic) | π (Furan Ring) | C-H…π |

| C-H (Aromatic) | π (Benzoyl Ring) | C-H…π |

Van der Waals and Stacking Interactions

Van der Waals forces are ubiquitous intermolecular interactions that would be present in the solid state of this compound. Additionally, the planar aromatic rings (furan and dimethylbenzoyl) suggest the possibility of π-π stacking interactions. These interactions are crucial for the stabilization of the crystal structure.

Charge Delocalization and Hyperconjugative Interactions (e.g., Natural Bond Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. It provides a Lewis-like description of the molecule and quantifies the stabilizing energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

For this compound, NBO analysis would be expected to reveal several key interactions:

Intramolecular Hyperconjugation: This would involve the delocalization of electron density from the lone pairs of the oxygen atoms (in both the furan ring and the carbonyl group) into the antibonding orbitals of adjacent C-C and C-O bonds. For instance, a significant interaction would likely be observed between the lone pair of the furan oxygen and the π* orbitals of the furan ring's double bonds, contributing to its aromaticity.

Conjugation between Rings: NBO analysis would also quantify the electronic conjugation between the furan ring and the dimethylbenzoyl group through the carbonyl linker. This would be evidenced by delocalization from the π orbitals of the furan ring to the π* orbital of the carbonyl group, and vice versa.

A hypothetical table summarizing potential NBO interactions and their stabilization energies is provided below. This table is for illustrative purposes only.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) | Interaction Type |

| LP (O, Furan) | π* (C=C, Furan) | High | Hyperconjugation |

| LP (O, Carbonyl) | π* (C=C, Benzoyl) | Moderate | Hyperconjugation |

| π (C=C, Furan) | π* (C=O, Carbonyl) | Moderate | Conjugation |

| π (C=C, Benzoyl) | π* (C=O, Carbonyl) | Moderate | Conjugation |

Synthetic Applications and Intermediate Roles of 2 3,5 Dimethylbenzoyl Furan Derivatives

Role in Organic Synthesis Methodologies

Furan (B31954) derivatives are foundational in developing innovative strategies for preparing complex molecules, including natural products, pharmaceuticals, and materials for advanced applications. acs.org The reactivity of the furan nucleus, which is less aromatic than benzene, allows it to undergo reactions that involve dearomatization under relatively mild conditions, expanding its synthetic utility. acs.org

The presence of the 3,5-dimethylbenzoyl group on the furan ring in 2-(3,5-Dimethylbenzoyl)furan introduces a ketone functionality that is a key site for a variety of organic reactions. This structure can participate in reactions such as nucleophilic additions, condensations, and reductions. Furthermore, the furan ring itself can be involved in cycloadditions, electrophilic substitutions, and ring-opening reactions, providing pathways to diverse molecular architectures. researchgate.net Methodologies for creating substituted furans often employ cascade reactions and metal-catalyzed cross-couplings, highlighting the role of functionalized furans as pivotal intermediates. researchgate.netorganic-chemistry.org The development of conjugated polymers based on five-membered aromatic rings like furan underscores their importance in creating new electronic materials. nih.gov

**6.2. Precursors for Advanced Organic Compounds

The unique chemical structure of this compound makes it an ideal precursor for the synthesis of more complex and highly functionalized organic molecules.

Polysubstituted furans are significant targets in organic synthesis due to their presence in many biologically active compounds. Various synthetic methods have been developed to produce these complex structures. researchgate.netnih.gov Methodologies such as palladium-catalyzed cascade double annulation and acid-catalyzed ring transformations of benzofurans demonstrate sophisticated routes to tri- and tetrasubstituted furans. researchgate.net

Starting with a disubstituted furan like this compound, further functionalization can be achieved through several strategies:

Electrophilic Substitution: The furan ring can undergo reactions like nitration, halogenation, or Friedel-Crafts acylation at available positions, typically C5, to introduce additional substituents.

Metal-Catalyzed Cross-Coupling: The furan ring can be halogenated and then used in cross-coupling reactions (e.g., Suzuki, Stille) to attach various aryl or alkyl groups.

Modification of the Benzoyl Group: The ketone can be reduced to an alcohol, which can then be used in further reactions. The aromatic ring of the benzoyl group can also undergo electrophilic substitution.

These transformations allow this compound to serve as a scaffold for building highly decorated furan systems.

Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds. scielo.org.za Furan-containing chalcones, in particular, have attracted significant interest. researchgate.netnih.gov These compounds are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an appropriate ketone.

In this context, this compound can react with various aromatic aldehydes to generate a series of novel furan-fused chalcones. The general reaction involves the deprotonation of the methyl group of an acetophenone derivative, but here the furan itself acts as the ketone component, reacting with a substituted benzaldehyde. Alternatively, a derivative, 2-acetyl-furan, reacts with 3,5-dimethylbenzaldehyde. The resulting chalcone structure incorporates the furan moiety, the α,β-unsaturated carbonyl system, and the 3,5-dimethylphenyl group, leading to compounds with potential applications in medicinal chemistry. nih.gov

Table 1: Examples of Synthesized Furan Chalcone Derivatives and Yields

This table is representative of typical synthesis results for furan chalcones, illustrating the versatility of the synthetic methodology.

| Entry | Reactant A (Furan Ketone) | Reactant B (Aldehyde) | Product (Furan Chalcone) | Yield (%) |

| 1 | 2-Acetylfuran | 3,5-Dimethylbenzaldehyde | (E)-1-(Furan-2-yl)-3-(3,5-dimethylphenyl)prop-2-en-1-one | 85-92 |

| 2 | 2-Acetylfuran | 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one | 88 |

| 3 | 2-Acetylfuran | 4-Methoxybenzaldehyde | (E)-1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 90 |

| 4 | 2-Acetylfuran | 2-Nitrobenzaldehyde | (E)-1-(Furan-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one | 86 |

Data adapted from research on microwave-assisted synthesis of furan chalcones. researchgate.net

Furan-based polymers are gaining attention as sustainable alternatives to their petroleum-based counterparts. d-nb.inforsc.org Poly(aryl ether ketone)s (PAEKs) are a class of high-performance engineering plastics known for their exceptional thermal stability and mechanical properties. gfzxb.org The incorporation of furan rings into the PAEK backbone is a promising strategy for developing new bio-based polymers.

The synthesis of furan-based PAEKs has been demonstrated using monomers like 2,5-bis(4-fluorobenzoyl) furan. gfzxb.org This monomer, through nucleophilic aromatic substitution polymerization with various bisphenols, yields polymers with high glass transition temperatures (up to 229 °C) and thermal decomposition temperatures (up to 474 °C). gfzxb.org

By analogy, derivatives of this compound could be designed to act as monomers for furan-based polyketones. For example, functionalizing the dimethylphenyl ring with leaving groups (like fluorine) or hydroxyl groups would enable its participation in polycondensation reactions. The resulting polymers would feature the furan ring and the ketone linkage, potentially offering a unique combination of processability, thermal stability, and sustainability.

Intermediates in Materials Science Applications

Beyond its role in synthesizing discrete organic molecules, this compound and its derivatives are valuable intermediates in the creation of advanced materials, particularly polymers and resins.

Dimethacrylate resins are widely used in various applications, including as the organic matrix for dental restorative materials, due to their rapid polymerization and robust network formation. researchgate.netnih.gov There is a growing interest in developing bio-based resins to reduce reliance on petrochemical feedstocks. nih.govgoogle.com Furan derivatives, sourced from biomass, are excellent candidates for this purpose. rsc.org

The compound this compound can be chemically modified to produce dimethacrylate monomers. A potential synthetic route involves the reduction of the ketone to a secondary alcohol, followed by functionalization of the phenyl ring to introduce another hydroxyl group. These two hydroxyl groups can then be esterified with methacrylic acid or methacryloyl chloride to yield a cross-linkable dimethacrylate monomer.

Table 2: Potential Properties of Furan-Based Dimethacrylate Resins

| Property | Description | Potential Advantage |

| Bio-Based Content | The furan moiety is derivable from renewable biomass sources like 5-hydroxymethylfurfural (5-HMF). nih.gov | Increased sustainability and reduced environmental impact compared to fully petroleum-based resins. |

| Mechanical Strength | The rigid aromatic structures of the furan and phenyl rings can contribute to a high flexural modulus and strength in the cured polymer network. | Potential for use in applications requiring high mechanical performance, such as dental composites. nih.gov |

| Thermal Stability | Aromatic backbones generally impart high thermal stability to polymers. | Enhanced resistance to thermal degradation, suitable for high-performance applications. |

| Polymerization Kinetics | The reactivity of the methacrylate groups allows for rapid photopolymerization (UV curing). researchgate.net | Fast curing times, which is critical in applications like 3D printing (stereolithography) and dental fillings. nih.gov |

The resulting furan-based dimethacrylate resin could be formulated with photoinitiators and fillers for use in UV-curable coatings, adhesives, and dental composites, combining the advantages of traditional dimethacrylate chemistry with the benefits of renewable resources.

Structure Activity Relationship Sar Studies of Furan Ketones and Benzoyl Furans

General Principles of Furan (B31954) and Benzofuran (B130515) SAR

The furan and benzofuran scaffolds are considered "privileged structures" in drug discovery due to their presence in numerous bioactive natural products and synthetic compounds. nih.govnih.gov Their versatile chemical properties allow for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govacs.orgrsc.org

Several key principles govern the SAR of these heterocycles:

Electron-Rich Nature : The furan ring is electron-rich, which allows it to engage in various electronic interactions, such as π-π stacking and hydrogen bonding, with biological targets like enzymes and receptors. nih.gov

Aromaticity : The aromatic character of the furan ring imparts stability to the molecule, which can enhance its metabolic stability and bioavailability in biological systems. nih.gov

Functional Group Versatility : The furan and benzofuran cores can be readily modified with a wide variety of functional groups, allowing for fine-tuning of their pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

Metabolic Activation : The furan ring can undergo metabolic oxidation by cytochrome P450 enzymes. This process can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.gov The nature and reactivity of these metabolites, which are influenced by the substituents on the furan ring, play a crucial role in the compound's biological effects and potential toxicity. nih.gov

SAR studies on benzofuran derivatives have shown that the type and position of substituents on the fused ring system are critical determinants of biological activity. nih.govnih.gov For example, the introduction of halogen atoms or methoxy (B1213986) groups can significantly modulate the anticancer potency of benzofuran compounds. nih.govnih.gov

Impact of Substitution Patterns on Molecular Interactions and Chemical Activity

While specific research detailing the SAR of the 3,5-dimethylbenzoyl moiety attached to a furan ring is limited in the available literature, general principles derived from related structures provide valuable insights. The substitution pattern on the benzoyl ring of benzoyl furan derivatives is known to significantly impact biological activity.

For instance, studies on the anti-tumor activity of benzofuran phenyl ketones revealed that an unsubstituted phenyl ketone showed relatively weak cytotoxicity. researchgate.net However, the introduction of methoxy groups onto the phenyl ring led to a marked increase in potency. The position of these groups was crucial; methoxy groups at the ortho or para positions improved biological activity, with a derivative containing two methoxy groups (one ortho, one para) being the most potent. researchgate.net This highlights that electronic and steric effects originating from the substituted benzoyl ring are key drivers of activity.

The furan ring is significantly more reactive towards electrophilic aromatic substitution than benzene. researchgate.netmdpi.com The position of substituents on the furan ring is a critical factor that directs its reactivity and the formation of derivatives.

Positional Preference : Electrophilic attack occurs preferentially at the C2 position (alpha to the oxygen atom). researchgate.netmdpi.com This is because the carbocation intermediate formed by attack at C2 is more stabilized by resonance, with three possible resonance structures, compared to the intermediate formed by attack at the C3 position, which has only two. mdpi.com Substitution will typically occur at the C5 position only if the C2 position is already occupied. nih.gov

Reactivity Modulation : The presence of electron-donating groups on the furan ring further enhances its reactivity towards electrophiles, while electron-withdrawing groups decrease it. This principle is fundamental in planning the synthesis of furan derivatives.

Metabolic Pathways : As mentioned, substitution on the furan ring influences its metabolic fate. Increased substitution tends to favor the formation of a sterically hindered, and thus more stable, epoxide intermediate during oxidation. nih.gov In contrast, less substituted furans are more likely to form highly reactive cis-enedione intermediates. nih.gov This distinction is vital as the nature of the reactive metabolite determines its cellular targets and subsequent biological outcomes. nih.gov

| Position | Relative Reactivity | Reason for Reactivity | Common Reactions |

|---|---|---|---|

| C2 (α-position) | Highest | Most stable carbocation intermediate (3 resonance structures) mdpi.com | Halogenation, Nitration, Friedel-Crafts Acylation nih.govresearchgate.net |

| C5 (α-position) | High | Equivalent to C2 if C2 is unsubstituted; second point of attack if C2 is blocked nih.gov | Disubstitution reactions nih.gov |

| C3 (β-position) | Lower | Less stable carbocation intermediate (2 resonance structures) mdpi.com | Occurs if both α-positions (C2 and C5) are blocked nih.gov |

| C4 (β-position) | Lower | Equivalent to C3 | Occurs if both α-positions (C2 and C5) are blocked nih.gov |

Systematic Chemical Modifications and Their Effects on Derivative Performance

Systematic chemical modification is the cornerstone of SAR studies and the rational design of new molecules. nih.gov For benzoyl furan derivatives, this involves making targeted changes to different parts of the molecule and evaluating the impact on a specific biological or chemical property.

One example of systematic modification can be seen in the development of anticancer agents. Starting with a lead compound like a 3-benzoylbenzo[b]furan, researchers have synthesized various analogues. nih.gov Modifications include:

Altering Benzoyl Ring Substituents : As discussed, changing the substituents on the benzoyl ring from hydrogen to methoxy groups significantly enhanced anti-tumor activity. researchgate.net A systematic approach would involve testing a variety of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to map the electronic and steric requirements for optimal activity.

Modifying the Furan/Benzofuran Core : Introducing substituents like halogens onto the benzofuran ring has been shown to increase anticancer activity, possibly by forming halogen bonds with the target molecule, which improves binding affinity. nih.gov For example, a bromine atom attached to a methyl group at the 3-position of a benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov

The data below illustrates how systematic changes to a benzofuran scaffold can impact anticancer activity.

| Compound Type/Modification | Observation | Effect on Performance | Reference |

|---|---|---|---|

| Unsubstituted Phenyl Ketone | Showed relatively weak cytotoxicity. | Low Potency | researchgate.net |

| Methoxy group at ortho position of phenyl ring | Moderately active as an anti-tumor agent. | Increased Potency | researchgate.net |

| Methoxy group at para position of phenyl ring | Improved biological activity to some extent. | Increased Potency | researchgate.net |

| Two methoxy groups (ortho and para) | The most potent anti-tumor derivative in the series. | Highest Potency | researchgate.net |

| Bromine atom on methyl group at C3 of benzofuran | Remarkable cytotoxic activity against K562 and HL60 leukemia cells. | High Potency & Selectivity | nih.gov |

| N-phenethyl carboxamide at C2 of benzofuran | Significantly enhanced antiproliferative activity. | Increased Potency | nih.gov |

Development of Furan-Containing Molecular Scaffolds

The furan ring is not just a component of individual molecules but also serves as a fundamental building block, or scaffold, for the development of larger, more complex chemical structures. nih.govnih.gov Its favorable properties make it an attractive starting point for creating libraries of diverse compounds for high-throughput screening in drug discovery and materials science.

Furan-containing scaffolds are being developed for a multitude of applications:

Medicinal Chemistry : The furan nucleus is a key component in a wide range of therapeutic agents with demonstrated antibacterial, anti-inflammatory, and anticancer effects. nih.govnih.gov Scientists use the furan scaffold as a template, systematically adding different functional groups to create new drug candidates with improved efficacy, selectivity, and safety profiles. nih.gov

Biomedical Engineering : In materials science, furan-based copolymers are being investigated for their potential in biomedical applications. For example, poly(decamethylene furanoate-dilinoleic furanoate) (PDF-DLF) has been synthesized using bio-based monomers and enzymatic catalysis. organic-chemistry.org This sustainable polymer can be transformed into nanofibers via electrospinning, creating biodegradable scaffolds that mimic the extracellular matrix for tissue engineering applications. organic-chemistry.org

Molecular Hybrids : The furan scaffold is often combined with other pharmacologically important heterocycles to create hybrid molecules. This strategy aims to combine the biological activities of both scaffolds into a single molecule, potentially leading to synergistic effects or novel mechanisms of action. For example, benzofuran has been hybridized with 1,3,4-oxadiazole (B1194373) to develop potential new anti-tuberculosis agents.

The development of these scaffolds relies on efficient and versatile synthetic methods that allow for the controlled introduction of diversity into the final molecules.

Future Research Directions for 2 3,5 Dimethylbenzoyl Furan

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and sustainable synthetic methods is paramount for the advancement of organic chemistry. For 2-(3,5-Dimethylbenzoyl)furan, future research could focus on several innovative approaches:

Palladium-Catalyzed Cross-Coupling Reactions: Building upon established methods for the synthesis of 2,5-disubstituted furans, research could explore the use of palladium catalysis. organic-chemistry.org This could involve the coupling of a furan-2-carbonyl derivative with a 3,5-dimethylphenylboronic acid (Suzuki coupling) or a 3,5-dimethylphenylzinc reagent (Negishi coupling). The optimization of ligands, solvents, and reaction conditions would be crucial to achieve high yields and purity.

Gold-Catalyzed Cyclizations: Gold catalysts have shown remarkable efficacy in the cyclization of various substrates to form furans. organic-chemistry.org Investigating the gold-catalyzed reaction of appropriate diol or triol precursors could offer a mild and efficient route to the furan (B31954) core of the target molecule.

One-Pot Multi-Component Reactions (MCRs): Designing a one-pot synthesis where the furan ring and the benzoyl moiety are constructed in a single synthetic operation would be a significant step towards process intensification and sustainability. Iron(III) chloride has been used as a catalyst for such reactions in the synthesis of other complex heterocyclic systems. nih.gov

| Synthetic Strategy | Potential Catalyst | Key Advantages |

| Cross-Coupling | Palladium Complexes | High efficiency, broad substrate scope |

| Cyclization | Gold Nanoparticles | Mild reaction conditions, high selectivity |

| Multi-Component Reaction | Iron(III) Chloride | Atom economy, reduced waste |

In-Depth Mechanistic Studies for Complex Reactions

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. For this compound, future mechanistic studies could include:

Kinetic Studies: Investigating the kinetics of the acid-catalyzed hydrolysis of the furan ring can provide insights into its stability and reactivity. researchgate.net Such studies would involve monitoring the reaction rate under varying conditions of acid concentration and temperature.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., using deuterium (B1214612) or carbon-13) can help to trace the pathways of atoms during a reaction, providing definitive evidence for proposed mechanisms.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can allow for the direct observation of reaction intermediates, providing a real-time picture of the reaction progress.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational modeling could be applied to:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. This information can help to predict its reactivity in various chemical transformations.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvents or other molecules. This is particularly relevant for understanding its behavior in biological systems or as a component in materials.

Reaction Pathway Modeling: Computational methods can be used to model the energy profiles of potential reaction pathways, helping to identify the most favorable routes and predict the products of a reaction. This can be particularly useful in understanding the mechanisms of complex, multi-step syntheses.

Expanding Synthetic Utility in Diverse Organic and Materials Chemistry Applications

The unique structure of this compound, combining a furan ring with a substituted benzoyl group, suggests a range of potential applications that could be explored in future research. Furan and its derivatives are known to be versatile synthons in organic synthesis. acs.org

Pharmaceutical Scaffolding: Many biologically active compounds contain a furan core. ijabbr.com Future research could explore the derivatization of this compound to create libraries of new compounds for screening against various biological targets. The benzoyl moiety could be modified to fine-tune the electronic and steric properties of the molecule, potentially leading to the discovery of new therapeutic agents.

Organic Electronics: Furan-containing polymers have shown promise in the field of organic electronics. The incorporation of this compound as a monomer into new polymeric structures could lead to materials with interesting photophysical and electronic properties, suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Flavor and Fragrance Chemistry: Furan derivatives are known for their characteristic aromas. While the olfactory properties of this compound are not documented, its structure suggests that it could possess interesting scent profiles, making it a candidate for investigation in the flavor and fragrance industry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3,5-Dimethylbenzoyl)furan, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including functional group protection, coupling, and cyclization. For example, sulfonation steps may require anhydrous conditions to prevent hydrolysis of sensitive groups . Solvent selection (e.g., dichloromethane or DMF) significantly impacts reaction rates and solubility . Temperature control (e.g., 0–25°C) is critical for minimizing side products. Post-synthesis purification via column chromatography and structural validation via NMR (¹H/¹³C) and IR spectroscopy are standard .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) are widely used due to their robustness in handling small-molecule data . For complex structures, synchrotron radiation may enhance resolution. Hydrogen-bonding networks and intermolecular interactions (e.g., C–H⋯π) should be analyzed using tools like Mercury or Olex2 .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C) resolves substitution patterns. For furan derivatives, IR spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and aromatic C–H bending . UV-Vis spectroscopy can track conjugation effects in derivatives with extended π-systems .

Advanced Research Questions

Q. How do α-substituents influence the dimerization kinetics of furan derivatives like this compound?

- Methodological Answer : Steric and electronic effects of substituents (e.g., methyl groups) alter transition-state energetics. Kinetic studies using time-resolved spectroscopy or HPLC can monitor dimer formation. For example, α-methyl groups may slow dimerization by hindering orbital overlap, as observed in analogous O-quinodimethane systems . Computational modeling (DFT) predicts regioselectivity and activation barriers .

Q. What computational strategies predict the reactivity of this compound in catalytic transformations?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM models) refine reaction pathways. Databases like REAXYS and PISTACHIO provide experimental benchmarks for validating computational results .

Q. How does structural modification of this compound enhance its biological activity?

- Methodological Answer : Introduce bioisosteres (e.g., replacing furan with thiophene) to modulate lipophilicity and binding affinity. Comparative studies of analogs (e.g., oxalamide derivatives) reveal structure-activity relationships (SAR) . In vitro assays (e.g., enzyme inhibition or cytotoxicity) validate activity, while molecular docking identifies potential protein targets .

Q. What thermodynamic properties of this compound are critical for its stability in high-temperature applications?

- Methodological Answer : Differential scanning calorimetry (DSC) measures melting points and decomposition temperatures. Thermogravimetric analysis (TGA) assesses thermal stability. Standard molar enthalpies of formation, derived via calorimetry or computational methods (e.g., G4 theory), inform reaction feasibility under industrial conditions .

Q. How do solvent and catalyst choices affect the regioselectivity of furan functionalization in derivatives like this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in electrophilic substitutions. Palladium catalysts (e.g., Pd(OAc)₂) promote cross-couplings at the 5-position of the furan ring . Green solvents like glycerol or water can reduce environmental impact while maintaining efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.